2-Aminododecanoic acid 2-Aminododecanoic acid
Brand Name: Vulcanchem
CAS No.: 35237-37-7
VCID: VC21548858
InChI: InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)
SMILES: CCCCCCCCCCC(C(=O)O)N
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol

2-Aminododecanoic acid

CAS No.: 35237-37-7

Cat. No.: VC21548858

Molecular Formula: C12H25NO2

Molecular Weight: 215.33 g/mol

* For research use only. Not for human or veterinary use.

2-Aminododecanoic acid - 35237-37-7

Specification

CAS No. 35237-37-7
Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
IUPAC Name 2-aminododecanoic acid
Standard InChI InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)
Standard InChI Key QUBNFZFTFXTLKH-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCCCCCC(C(=O)O)N

Introduction

Chemical Structure and Classification

2-Aminododecanoic acid consists of a 12-carbon saturated fatty acid backbone (dodecanoic acid) with an amino group at the alpha position. Its molecular formula is C₁₂H₂₅NO₂, featuring both hydrophobic (aliphatic chain) and hydrophilic (amino and carboxyl) groups . This structural arrangement classifies it as an alpha-amino acid with amphiphilic properties, allowing it to interact in diverse chemical environments. The compound's structure can be represented as:

Core Structure Elements

The molecular architecture of 2-aminododecanoic acid includes:

  • A carboxyl group (-COOH) at one end

  • An amino group (-NH₂) at the alpha carbon position

  • A long aliphatic hydrocarbon chain consisting of 10 methylene groups (-CH₂-) and a terminal methyl group (-CH₃)

Stereochemistry

2-Aminododecanoic acid exhibits stereoisomerism due to the presence of a chiral center at the alpha carbon. Three distinct stereochemical forms exist:

  • (±)-2-Aminododecanoic acid (racemic mixture of R and S forms), CAS: 35237-37-7

  • R-2-Aminododecanoic acid (R enantiomer), CAS: 169106-36-9

  • S-2-Aminododecanoic acid (S enantiomer), CAS: 169106-34-7

Physical Properties

2-Aminododecanoic acid possesses distinct physical characteristics that influence its behavior in various environments and applications.

Basic Physical Data

The following table summarizes the key physical properties of 2-aminododecanoic acid:

PropertyValueReference
Molecular Weight215.33200 g/mol
Physical StateWhite to off-white solid at room temperature
Density0.955 g/cm³
Melting Point263°C (decomposition)
Boiling Point332.8±25.0°C (predicted)
Exact Mass215.18900
Polar Surface Area (PSA)63.32000
LogP3.62940 (indicates moderate lipophilicity)

Solubility Characteristics

The compound demonstrates differential solubility patterns resulting from its amphiphilic nature:

  • Moderately soluble in polar solvents including water and alcohols

  • Limited solubility in non-polar solvents

  • Forms aggregates in aqueous solutions at higher concentrations due to its surfactant-like properties

These solubility characteristics make it valuable in applications requiring interfaces between hydrophilic and hydrophobic environments.

Chemical Properties and Reactions

2-Aminododecanoic acid participates in various chemical reactions characteristic of both amino acids and fatty acids, making it valuable in numerous synthetic applications.

Acid-Base Behavior

As an amino acid, 2-aminododecanoic acid exhibits amphoteric properties:

  • The carboxyl group can donate a proton (acidic behavior)

  • The amino group can accept a proton (basic behavior)

  • Predicted pKa value of approximately 2.55±0.24, indicating the relative acidity of the carboxyl group

Common Reaction Pathways

The compound can undergo several reaction types:

Reactions Involving the Amino Group

  • Acylation reactions forming amides

  • Alkylation to form secondary and tertiary amines

  • Peptide bond formation with other amino acids

Reactions Involving the Carboxyl Group

  • Esterification reactions with alcohols

  • Amide formation with amines

  • Reduction to form alcohols

These diverse reaction pathways allow for extensive modification of the compound for specific applications in research and industry.

Synthesis and Preparation Methods

The synthesis of 2-aminododecanoic acid, particularly its stereochemically pure forms, involves specialized techniques to achieve the desired stereochemistry and purity.

General Synthetic Approaches

Several approaches are employed for synthesizing 2-aminododecanoic acid:

  • Starting with dodecanoic acid (lauric acid) and introducing an amino group at the alpha position

  • Strecker synthesis using dodecanal as the starting material

  • Enzymatic methods for stereoselective synthesis of specific enantiomers

Stereoselective Synthesis

For obtaining stereochemically pure enantiomers:

  • Chiral resolution techniques are employed to separate R and S enantiomers

  • Use of chiral catalysts and auxiliaries to direct the stereochemistry of the reaction

  • Enzymatic approaches using stereoselective enzymes to achieve specific stereochemistry

Purification Methods

After synthesis, purification typically involves:

  • Crystallization techniques for separating enantiomers

  • Chromatographic methods including HPLC

  • Distillation for removing volatile impurities

Biological Activities and Properties

Research has revealed several significant biological activities associated with 2-aminododecanoic acid, making it relevant in pharmaceutical and biomedical applications.

Antimicrobial Properties

Significant antimicrobial activity has been documented for 2-aminododecanoic acid:

  • Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus

  • Mechanism appears to involve disruption of bacterial cell membranes

  • Exhibits activity at concentrations as low as 0.5 mg/ml in some studies

  • Potential applications as a natural preservative or antimicrobial agent

Role in Biochemical Pathways

The compound participates in several biochemical pathways:

  • Serves as a building block for peptides and proteins

  • Involved in lipid metabolism pathways

  • Functions as a substrate for enzymes including transaminases, which are critical for amino acid metabolism

  • May influence the synthesis of neurotransmitters

Protein Synthesis Involvement

As an amino acid derivative, 2-aminododecanoic acid can:

  • Act as a building block in protein synthesis

  • Influence protein structure and function when incorporated

  • Enhance stability and bioactivity of resulting peptide compounds

Applications in Research and Industry

The unique properties of 2-aminododecanoic acid make it valuable across multiple fields and applications.

Pharmaceutical Applications

In pharmaceutical research and development, the compound serves various functions:

  • As a building block for bioactive peptides

  • In drug delivery systems, leveraging its amphiphilic properties

  • For synthesis of surfactant-like therapeutic agents

  • As a component in antimicrobial formulations

Biochemical Research

The compound plays important roles in biochemical investigations:

  • As a probe for understanding amino acid metabolism

  • In studies of protein structure-function relationships

  • For investigating enzymatic reactions involving amino acids

  • In bioconversion processes for synthesizing more complex molecules

Material Science Applications

The amphiphilic nature of 2-aminododecanoic acid makes it useful in material science:

  • As a component in the development of novel surfactants

  • For creating biocompatible polymers

  • In the synthesis of specialized coatings and films

  • As a building block for more complex molecules with specific material properties

Comparison with Similar Compounds

Understanding 2-aminododecanoic acid in relation to similar compounds provides valuable context for its unique properties and applications.

Comparison with Other Amino Fatty Acids

2-Aminododecanoic acid can be compared with structurally related compounds:

CompoundCarbon Chain LengthKey DifferencesNotable Properties
2-Aminodecanoic acid10Shorter carbon chainLower hydrophobicity, different melting point (C₁₀H₂₁NO₂)
2-Aminotridecanoic acid13Longer carbon chainGreater hydrophobicity, altered physical properties
2-Aminohexadecanoic acid16Significantly longer chainSubstantially higher hydrophobicity, different phase behavior

Analytical Methods and Identification

Various analytical techniques are employed for the identification, characterization, and quality assessment of 2-aminododecanoic acid.

Spectroscopic Methods

Common spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • UV-visible spectroscopy for quantification in solution

Chromatographic Techniques

Separation and purity assessment methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Gas Chromatography (GC) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for rapid analysis

  • Chiral chromatography for separation and analysis of enantiomers

Identification Parameters

Key parameters used for identification include:

  • CAS number: 35237-37-7 (racemic form)

  • Exact mass: 215.18900

  • Characteristic melting point: 263°C (decomposition)

  • Specific optical rotation for pure enantiomers

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